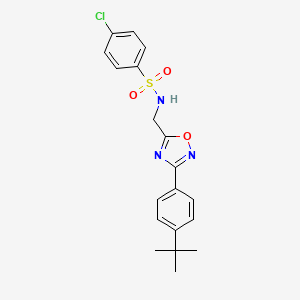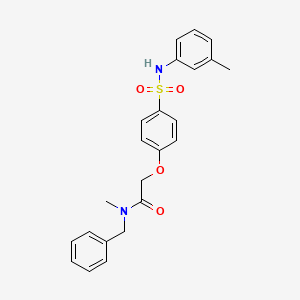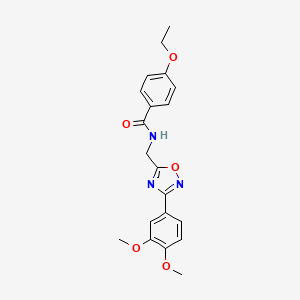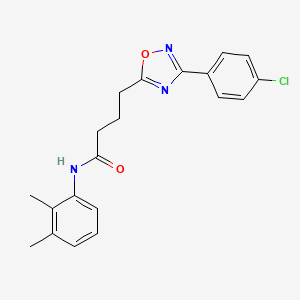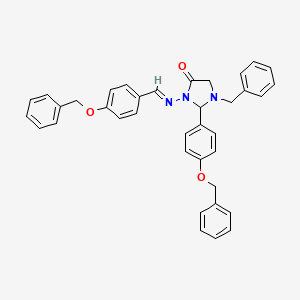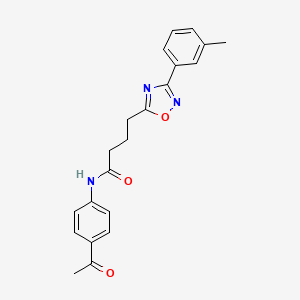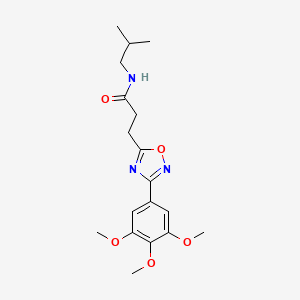
N-isobutyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been studied extensively for their biological and pharmacological properties. In
作用機序
The mechanism of action of N-isobutyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. It also has been shown to increase the levels of GABA in the brain and spinal cord, leading to its anticonvulsant and analgesic effects.
実験室実験の利点と制限
One of the advantages of using N-isobutyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential as a lead compound for the development of new drugs. It has been shown to have various pharmacological properties, making it a promising candidate for further study. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-isobutyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans to determine its safety and efficacy as a therapeutic agent. Additionally, it may be useful to explore its potential as a tool compound for the study of various biological processes, such as inflammation and pain.
合成法
The synthesis of N-isobutyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain this compound as a white crystalline solid.
科学的研究の応用
N-isobutyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. It also has potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(2-methylpropyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-11(2)10-19-15(22)6-7-16-20-18(21-26-16)12-8-13(23-3)17(25-5)14(9-12)24-4/h8-9,11H,6-7,10H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIEPCAEQJKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

